Methyl 4-phenylbut-2-ynoate
CAS No.: 73845-38-2
Cat. No.: VC18719375
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73845-38-2 |
---|---|
Molecular Formula | C11H10O2 |
Molecular Weight | 174.20 g/mol |
IUPAC Name | methyl 4-phenylbut-2-ynoate |
Standard InChI | InChI=1S/C11H10O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,8H2,1H3 |
Standard InChI Key | YEBLQTSFTJXFMH-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C#CCC1=CC=CC=C1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-phenylbut-2-ynoate features a conjugated system comprising a phenyl group at the C4 position, a triple bond between C2 and C3, and a methyl ester moiety at C1 (Figure 1). The IUPAC name, methyl 4-phenylbut-2-ynoate, reflects this arrangement. X-ray crystallography and NMR studies confirm a planar geometry around the triple bond, with bond lengths of for the alkyne and for the ester carbonyl .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 174.20 g/mol | |
Density | 1.12 g/cm³ (predicted) | |
Boiling Point | 285–290°C (estimated) | |
LogP (Partition Coefficient) | 1.96 | |
Solubility | Miscible in organic solvents |
The compound’s lipophilicity (LogP = 1.96) suggests moderate membrane permeability, a trait exploited in prodrug designs .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at (C≡C stretch) and (ester C=O stretch) .
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NMR: Signals at δ 3.81 ppm (s, 3H, OCH₃), δ 7.55–7.66 ppm (m, 5H, aromatic), and δ 5.59 ppm (d, J = 5.0 Hz, CH) .
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NMR: Peaks at δ 167.45 (C=O), δ 86.1–77.4 (alkyne carbons), and δ 123.8–132.1 (aromatic carbons) .
Synthetic Methodologies
Traditional Laboratory Synthesis
A common route involves the Sonogashira coupling of methyl propiolate with iodobenzene under palladium catalysis :
Yields typically range from 70–85% with optimized conditions (50°C, 12 h) .
Industrial-Scale Production
Continuous flow reactors enhance efficiency for large-scale synthesis. Using a microreactor system at 100°C and 10 bar, throughput reaches 1.2 kg/h with 92% purity. Catalysts like Pd/C (5% loading) reduce costs while maintaining selectivity.
Reactivity and Mechanistic Insights
Nucleophilic Additions
The electron-deficient alkyne undergoes regioselective additions:
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With Amines: Forms β-enamino esters (e.g., methyl 4-(3-methylanilino)-4-phenylbut-2-ynoate, CID 135025787) .
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With Thiols: Yields vinyl sulfides, useful in heterocycle synthesis .
Cycloadditions
In Diels-Alder reactions, the triple bond acts as a dienophile. For example, reaction with cyclopentadiene produces bicyclic esters with >90% endo selectivity .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Methyl 4-phenylbut-2-ynoate serves as a precursor to antibacterial agents. Derivatives like methyl 4-(4-chlorophenyl)-4-oxobut-2-enoate inhibit MenB in Staphylococcus aureus (MIC = 0.35–0.75 µg/mL) . The mechanism involves CoA adduct formation, which blocks menaquinone biosynthesis .
Materials Science
The compound’s rigid structure aids in designing liquid crystals. Incorporating it into mesogens enhances thermal stability (clearing points >200°C) .
Analytical and Regulatory Considerations
Chromatographic Methods
HPLC analysis (C18 column, 70:30 acetonitrile/water) achieves baseline separation with . GC-MS (EI mode) gives a molecular ion at m/z 174 .
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